molecular formula C17H12O3 B1678699 2-Allyl-1-hydroxy-9,10-anthraquinone CAS No. 64302-87-0

2-Allyl-1-hydroxy-9,10-anthraquinone

Cat. No. B1678699
CAS RN: 64302-87-0
M. Wt: 264.27 g/mol
InChI Key: IMUBGIOLZQTIGI-UHFFFAOYSA-N
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Description

2-Allyl-1-hydroxy-9,10-anthraquinone is a monohydroxyanthraquinone where the hydrogens at positions 1 and 2 are replaced by a hydroxy and an allyl group, respectively .


Molecular Structure Analysis

The molecular formula of 2-Allyl-1-hydroxy-9,10-anthraquinone is C17H12O3 . The InChI string is InChI=1S/C17H12O3/c1-2-5-10-8-9-13-14 (15 (10)18)17 (20)12-7-4-3-6-11 (12)16 (13)19/h2-4,6-9,18H,1,5H2 .


Physical And Chemical Properties Analysis

The average mass of 2-Allyl-1-hydroxy-9,10-anthraquinone is 264.27540 and the monoisotopic mass is 264.07864 .

Scientific Research Applications

Photocatalytic Hydrogen Evolution

2-Allyl-1-hydroxy-9,10-anthraquinone has been studied for its role in photocatalytic hydrogen evolution. This process involves the generation of hydrogen gas through the photocatalytic splitting of water, which is a promising approach for sustainable energy production. The hydroxy groups in anthraquinone derivatives, such as 2-Allyl-1-hydroxy-9,10-anthraquinone, are crucial for enhancing the photocatalytic activity when used as sensitizers in dye-sensitized systems like Pt-TiO2 under visible-light irradiation .

Electrochemical Applications

Anthraquinone derivatives are recognized for their potential in electrochemical applications due to their redox properties. 2-Allyl-1-hydroxy-9,10-anthraquinone can be utilized in the development of sustainable materials for organic electronics. Its structure allows for systematic experimental and theoretical investigations of redox potentials, which are essential for designing high-performance materials for applications like batteries and supercapacitors .

Anticancer Research

The anthraquinone scaffold is a key feature in many anticancer agents. Derivatives of anthraquinone, including 2-Allyl-1-hydroxy-9,10-anthraquinone, have been explored for their antiproliferative activity against various cancer cell lines. These compounds can act as inhibitors of cell growth and induce apoptosis, making them valuable in the search for new cancer therapies .

Mechanism of Action

Target of Action

The primary target of 2-Allyl-1-hydroxy-9,10-anthraquinone is Glutamate Dehydrogenase 1 (GDH1) . GDH1 is an enzyme that plays a crucial role in the metabolism of glutamate, an important neurotransmitter in the brain.

Mode of Action

2-Allyl-1-hydroxy-9,10-anthraquinone directly binds to GDH1 . It inhibits the activity of GDH1 in a mixed mode manner . This means it can bind to the enzyme whether the substrate (glutamate) is already bound or not, thereby inhibiting the enzyme’s activity.

Biochemical Pathways

By inhibiting GDH1, 2-Allyl-1-hydroxy-9,10-anthraquinone affects the glutamate metabolism pathway . This can lead to changes in the levels of glutamate in the brain, which can have downstream effects on neurotransmission and other neurological processes.

Result of Action

The inhibition of GDH1 by 2-Allyl-1-hydroxy-9,10-anthraquinone has been shown to decrease intracellular fumarate levels, lessen glutathione peroxidase (GPx) activity, and elevate mitochondrial ROS levels . These changes can affect cell proliferation, particularly in cancer cells .

Future Directions

Anthraquinones, including 2-Allyl-1-hydroxy-9,10-anthraquinone, have been used for centuries in various therapeutic applications. The emergence of drug-resistant cancers warrants the development of new anticancer agents, and anthraquinones are being increasingly researched for this purpose .

properties

IUPAC Name

1-hydroxy-2-prop-2-enylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c1-2-5-10-8-9-13-14(15(10)18)17(20)12-7-4-3-6-11(12)16(13)19/h2-4,6-9,18H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUBGIOLZQTIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-1-hydroxy-9,10-anthraquinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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